N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 398.46 g/mol. This compound is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed specifications and availability for research purposes.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide falls under the broader classification of heterocyclic compounds due to its incorporation of multiple ring structures, specifically thiadiazole and thiazole moieties. These structures contribute to its reactivity and biological activity.
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be achieved through several methods:
The synthesis often involves reagents such as thiosemicarbazide for thiadiazole formation and various coupling agents to link different functional groups effectively. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are typically employed to confirm the structure of synthesized compounds .
The molecular structure of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide features:
The compound's InChI string is InChI=1S/C18H14N4O3S2/c1-2-5-12-15(27-22-21-12)16(23)20-18-19-13(9-26-18)11-8-10-6-3-4-7-14(10)25-17(11)24/h3-4,6-9H,2,5H2,1H3,(H,19,20,23) which provides a detailed representation of its molecular structure.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can participate in various chemical reactions:
Reactions involving this compound are often monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism of action for N-(4-(2-oxo-2H-chromen-3-y)thiazol -2-y)-4-propyl -1,2,3-thiadiazole -5-carboxamide involves interaction with biological targets at the molecular level:
Studies indicate that derivatives containing similar structural motifs exhibit significant biological activities such as anticancer effects through mechanisms involving apoptosis induction in cancer cells .
N-(4-(2-Oxo -2H-chromen -3-y)thiazol - 2-y)-4-propyl - 1, 2 , 3-thiadiazole - 5-carboxamide is typically a solid at room temperature with a melting point that varies based on purity and specific formulation.
Key chemical properties include:
Relevant data on solubility and stability are crucial for determining appropriate storage and handling procedures .
N-(4-(2-Oxo - 2H-chromen - 3-y)thiazol - 2-y)-4-propyl - 1 , 2 , 3-thiadiazole - 5-carboxamide has diverse applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5